molecular formula C13H26O5S B133146 Heptyl 1-thiohexopyranoside CAS No. 148466-41-5

Heptyl 1-thiohexopyranoside

Cat. No. B133146
M. Wt: 294.41 g/mol
InChI Key: HPEGNLMTTNTJSP-LBELIVKGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heptyl 1-thiohexopyranoside, also known as n-octyl thioglucoside, is a non-ionic detergent widely used in scientific research. It is a sugar-based surfactant that can solubilize and stabilize membrane proteins, making them amenable to structural and functional studies. Heptyl 1-thiohexopyranoside has become a popular alternative to traditional detergents, such as Triton X-100 and sodium dodecyl sulfate (SDS), due to its mildness, low toxicity, and compatibility with various techniques.

Mechanism Of Action

Heptyl 1-thiohexopyranoside acts by surrounding the hydrophobic regions of membrane proteins with its hydrophobic tail, while its hydrophilic head interacts with the surrounding water molecules. This creates a micelle-like structure that can solubilize the membrane protein and maintain its native conformation. Heptyl 1-thiohexopyranoside has a lower critical micelle concentration (CMC) than other detergents, which means that it can form smaller micelles and maintain a higher protein-to-detergent ratio. This is advantageous for structural studies, as it reduces the interference of the detergent molecules with the protein structure.

Biochemical And Physiological Effects

Heptyl 1-thiohexopyranoside has been shown to have low toxicity and minimal effects on the biochemical and physiological properties of membrane proteins. It does not denature or destabilize the proteins, nor does it interfere with their enzymatic activity or ligand binding. Heptyl 1-thiohexopyranoside has also been shown to be compatible with various spectroscopic techniques, such as circular dichroism and fluorescence, which can be used to monitor the conformational changes of the proteins.

Advantages And Limitations For Lab Experiments

Heptyl 1-thiohexopyranoside has several advantages over other detergents. It is mild, non-denaturing, and compatible with various techniques. It can solubilize and stabilize a wide range of membrane proteins, including those that are difficult to work with. It can also maintain the native conformation of the proteins, which is crucial for structural and functional studies. However, heptyl 1-thiohexopyranoside also has some limitations. It can be expensive and difficult to synthesize. It may not be suitable for some applications, such as those that require a higher protein-to-detergent ratio or those that involve harsher conditions. It may also interact differently with different membrane proteins, which can affect their stability and activity.

Future Directions

Heptyl 1-thiohexopyranoside has opened up new avenues for studying membrane proteins and other hydrophobic molecules. However, there is still much to be explored and improved. Some future directions for heptyl 1-thiohexopyranoside research include:
1. Developing more efficient and cost-effective synthesis methods for heptyl 1-thiohexopyranoside and its derivatives.
2. Investigating the effects of heptyl 1-thiohexopyranoside on the stability and activity of different membrane proteins and other hydrophobic molecules.
3. Optimizing the conditions for solubilizing and stabilizing membrane proteins using heptyl 1-thiohexopyranoside, such as the protein-to-detergent ratio, the pH, and the temperature.
4. Exploring the use of heptyl 1-thiohexopyranoside in other scientific research fields, such as nanotechnology, drug discovery, and environmental science.
5. Developing new techniques and tools for studying membrane proteins and other hydrophobic molecules using heptyl 1-thiohexopyranoside, such as cryo-electron microscopy, X-ray crystallography, and protein engineering.
In conclusion, heptyl 1-thiohexopyranoside is a promising tool in scientific research, particularly for studying membrane proteins and other hydrophobic molecules. Its mildness, low toxicity, and compatibility with various techniques make it an attractive alternative to traditional detergents. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Synthesis Methods

Heptyl 1-thiohexopyranoside can be synthesized by reacting heptyl alcohol with 1-thiohexopyranoside in the presence of a catalyst, such as p-toluenesulfonic acid. The reaction yields heptyl 1-thiohexopyranoside and water. The purity and yield of the product can be improved by using column chromatography and recrystallization techniques.

Scientific Research Applications

Heptyl 1-thiohexopyranoside is a versatile detergent that can be used in various scientific research fields, such as biochemistry, biophysics, structural biology, and pharmacology. It is particularly useful for studying membrane proteins, which are notoriously difficult to isolate and manipulate due to their hydrophobic nature. Heptyl 1-thiohexopyranoside can extract membrane proteins from their native lipid environment and form stable complexes with them. These complexes can be further purified and characterized using techniques such as gel filtration, chromatography, and spectroscopy. Heptyl 1-thiohexopyranoside has also been used to solubilize and stabilize other hydrophobic molecules, such as lipids, nucleotides, and small molecules.

properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-heptylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O5S/c1-2-3-4-5-6-7-19-13-12(17)11(16)10(15)9(8-14)18-13/h9-17H,2-8H2,1H3/t9-,10-,11+,12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPEGNLMTTNTJSP-LBELIVKGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCSC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101006208
Record name Heptyl 1-thiohexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101006208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Heptyl 1-thiohexopyranoside

CAS RN

85618-20-8
Record name n-Heptyl β-D-thioglucoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85618-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptyl 1-thioglucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085618208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptyl 1-thiohexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101006208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.